N-Acetyl-alpha-neuraminic acid

Description

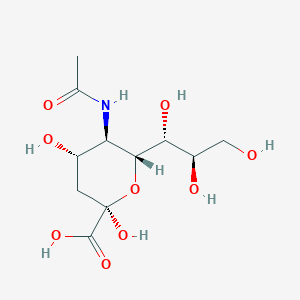

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVRNKJHWKZAKO-YRMXFSIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82803-97-2 | |

| Record name | α-Neuraminic acid, N-acetyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82803-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID201309514 | |

| Record name | N-Acetyl-α-D-neuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-a-neuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21646-00-4 | |

| Record name | N-Acetyl-α-D-neuraminic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21646-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-alpha-neuraminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021646004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-alpha-neuraminic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03721 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-α-D-neuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-.ALPHA.-NEURAMINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04A90EXP8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-a-neuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Structural Diversity and Chemical Modifications of N Acetyl Alpha Neuraminic Acid

Core Structure and Nomenclature

The fundamental structure providing the basis for all sialic acids is neuraminic acid, which is itself rarely found free in nature. wikipedia.orgwikipedia.org The specific modifications to this core structure dictate the identity and function of the resulting sialic acid.

Neuraminic acid (Neu) is an acidic amino sugar featuring a nine-carbon backbone. wikipedia.org This core structure is technically a 5-amino-3,5-dideoxy-D-glycero-D-galacto-non-2-ulosonic acid. wikipedia.org The numbering of the carbon atoms begins at the carboxylate carbon (C-1). wikipedia.org In solution, it typically exists in a pyranose ring form, a six-membered ring closed between the C-2 keto group and the C-6 hydroxyl group. nih.gov The standard nomenclature for sialic acids uses "Neu" to denote the neuraminic acid core. nih.gov Various substitutions are then specified by letter codes and numbers indicating their position on the nine-carbon chain. nih.govnih.gov

The most common modification to the neuraminic acid backbone in mammalian cells is the addition of an acetyl group (Ac) to the amino group at the C-5 position. nih.govwikipedia.org This N-acetylation results in the formation of N-acetylneuraminic acid (Neu5Ac), the predominant form of sialic acid in humans. wikipedia.orgwikipedia.org This single modification defines the most common member of the sialic acid family and is a foundational structure for further derivatization. wikipedia.orgresearchgate.net

Common N-Acyl Substitutions and Derivatives

While N-acetylneuraminic acid is the most common form, variations in the substituent at the C-5 amino group give rise to other significant sialic acid derivatives, including N-glycolylneuraminic acid (Neu5Gc) and deaminated neuraminic acid (Kdn). mdpi.comnih.govfrontiersin.org

N-Glycolylneuraminic acid (Neu5Gc) is a major form of sialic acid found in most non-human mammals. nih.govwikipedia.org It differs from Neu5Ac by the addition of a single oxygen atom to the N-acetyl group at the C-5 position, converting it to an N-glycolyl group. frontiersin.orgwikipedia.org This conversion is catalyzed by the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH). nih.govfrontiersin.org

Humans cannot synthesize Neu5Gc because the gene encoding the CMAH enzyme is irreversibly mutated. wikipedia.org Consequently, the presence of Neu5Gc in human tissues is due to dietary intake, primarily from red meats. wikipedia.org

Deaminated neuraminic acid, formally known as 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (Kdn), represents another significant structural variation. nih.govmedchemexpress.com In Kdn, the N-acetyl group at the C-5 position is replaced by a hydroxyl (-OH) group. researchgate.netacs.org First identified in the polysialoglycoprotein of rainbow trout eggs, Kdn is found widely among vertebrates and bacteria, though it is most abundant in lower vertebrates. nih.govmedchemexpress.comresearchgate.net Kdn can be found terminating the same types of glycan chains as Neu5Ac and utilizes the same glycosidic linkages. nih.govacs.orgnih.gov

Table 1: Comparison of Major Sialic Acid Core Structures

| Feature | N-Acetylneuraminic Acid (Neu5Ac) | N-Glycolylneuraminic Acid (Neu5Gc) | Deaminated Neuraminic Acid (Kdn) |

|---|---|---|---|

| Core Backbone | Neuraminic Acid | Neuraminic Acid | Neuraminic Acid |

| Substituent at C-5 | N-Acetyl group (-NH-CO-CH₃) | N-Glycolyl group (-NH-CO-CH₂OH) | Hydroxyl group (-OH) |

| Prevalence in Humans | Predominant form wikipedia.org | Not synthesized endogenously wikipedia.org | Found in trace amounts nih.gov |

| Biosynthesis Note | Standard sialic acid pathway mdpi.com | Requires CMAH enzyme for conversion from Neu5Ac nih.gov | Biosynthesized from mannose nih.govacs.org |

O-Acetylation Patterns and Their Dynamic Nature

Further structural diversity arises from the O-acetylation of hydroxyl groups on the sialic acid molecule. uu.nlnih.gov These modifications are not static and contribute significantly to the complexity of sialic acid structures in nature. O-acetyl groups can be added to the hydroxyls at the C-4, C-7, C-8, and C-9 positions. nih.govnih.gov This can result in mono-, di-, or even tri-O-acetylated sialic acids, dramatically increasing the number of possible variants. uu.nlnih.gov

A key feature of this modification is its dynamic nature, particularly concerning the glycerol (B35011) side chain (C-7, C-8, C-9). nih.gov O-acetyl groups can spontaneously migrate between these positions. nih.govnih.gov For example, a 7-O-acetyl group can readily move to the C-9 position, and this migration is thought to occur via an 8-O-acetyl intermediate. nih.gov This chemical instability and propensity for migration complicates the isolation and structural characterization of specific O-acetylated isomers. uu.nlnih.gov The O-acetyl group at the C-4 position, being attached directly to the pyranose ring, is not subject to this migration. nih.govnih.gov These O-acetylation patterns are known to be tissue-specific and developmentally regulated. acs.org

Table 2: Common O-Acetylation Sites on N-Acetyl-alpha-neuraminic Acid

| Position | Description | Stability |

|---|---|---|

| C-4 | Acetylation of the hydroxyl group on the pyranose ring. nih.gov | Stable, does not migrate. nih.gov |

| C-7 | Acetylation on the glycerol side chain. nih.gov | Labile, can migrate to C-8 and C-9. nih.gov |

| C-8 | Acetylation on the glycerol side chain. nih.gov | Labile, involved in migration between C-7 and C-9. nih.gov |

| C-9 | Acetylation on the terminal carbon of the glycerol side chain. nih.gov | Often the most stable position on the side chain. nih.gov |

Positional Isomerism of O-Acetyl Groups (C-4, C-7, C-8, C-9)

The hydroxyl groups at positions C-4, C-7, C-8, and C-9 of the this compound backbone are common sites for O-acetylation. nih.govasm.org This positional isomerism gives rise to a variety of mono-, di-, and even tri-O-acetylated sialic acids. nih.gov For instance, the addition of a single acetyl group can result in 4-O-acetyl, 7-O-acetyl, 8-O-acetyl, or 9-O-acetyl-N-acetylneuraminic acid. nih.govasm.org The presence and specific location of these O-acetyl groups can significantly alter the properties and biological recognition of the parent sialic acid molecule. nih.gov

| O-Acetylation Position | Resulting Isomer Name |

| C-4 | 4-O-acetyl-N-acetylneuraminic acid |

| C-7 | 7-O-acetyl-N-acetylneuraminic acid |

| C-8 | 8-O-acetyl-N-acetylneuraminic acid |

| C-9 | 9-O-acetyl-N-acetylneuraminic acid |

This table showcases the different isomers of this compound based on the position of the O-acetyl group.

Site-Specific O-Acetylation by Sialic Acid O-Acetyltransferases

The addition of O-acetyl groups to sialic acids is not a random process but is catalyzed by a family of enzymes known as sialic acid O-acetyltransferases (SOATs). researchgate.nettue.nl These enzymes exhibit specificity for the position of acetylation. For example, the human enzyme CASD1 (Capsule Structure Domain Containing 1) has been identified as a sialic acid-specific O-acetyltransferase that is involved in the O-acetylation of α2-8-linked sialic acids. nih.gov Research suggests that different SOATs may exist with distinct substrate specificities, responsible for the diverse patterns of O-acetylation observed in nature. oup.com The transfer of the acetyl group is mediated by acetyl-coenzyme A (Ac-CoA) and occurs within the Golgi apparatus. nih.gov

Intramolecular O-Acetyl Migration (e.g., C-7 to C-9)

A fascinating aspect of sialic acid O-acetylation is the phenomenon of intramolecular O-acetyl migration. O-acetyl groups, particularly those on the glycerol-like side chain (C-7, C-8, C-9), are not fixed in their positions and can spontaneously migrate between these hydroxyl groups. nih.govresearchgate.net This migration is a reversible process influenced by factors such as pH. ucsd.eduresearchgate.net It is widely reported that an O-acetyl group initially placed at the C-7 position can migrate to the C-9 position, sometimes with an 8-O-acetyl intermediate. researchgate.netresearchgate.net This migration often leads to an equilibrium that favors the more stable 9-O-acetylated form. researchgate.net This dynamic process adds another layer of complexity to the study of O-acetylated sialic acids and their biological roles. nih.gov

Other Hydroxyl Group Substitutions

Beyond O-acetylation, the hydroxyl groups of this compound can undergo other modifications, further expanding its structural diversity.

O-Methylation, O-Sulfation, O-Lactylation, O-Phosphorylation

Other substitutions that can occur on the hydroxyl groups of this compound include O-methylation, O-sulfation, O-lactylation, and O-phosphorylation. nih.govasm.org These modifications, while generally less common than O-acetylation, contribute to the vast array of over 50 different types of sialic acids found in nature. mdpi.comasm.org For instance, methylation has been observed at the C-8 position, and lactylation can occur at the C-9 position. mdpi.com Sulfation is another modification that adds to the structural repertoire of sialic acids. nih.govscispace.com

| Modification | Position(s) |

| O-Methylation | C-8 mdpi.com |

| O-Sulfation | nih.govscispace.com |

| O-Lactylation | C-9 mdpi.com |

| O-Phosphorylation | nih.gov |

This table outlines various hydroxyl group substitutions on this compound and their reported positions.

Formation of Intramolecular Lactones and Lactams

The structure of this compound can also be modified through the formation of intramolecular esters (lactones) and amides (lactams). nih.govacs.org

1,7-Lactone and Gamma-Lactone Derivatives

Under certain conditions, this compound can form intramolecular lactones. nih.gov A notable example is the 1,7-lactone, which involves the formation of an ester linkage between the carboxyl group at C-1 and the hydroxyl group at C-7. nih.govresearchgate.net However, these 1,7-lactones are often labile and can rearrange into more stable γ-lactone derivatives. nih.govresearchgate.net The existence of these lactones in a free form in biological systems is considered improbable due to their instability in aqueous solutions. nih.govnih.gov Their study is further complicated by the fact that they can be inadvertently formed during analytical procedures. nih.gov

Anomeric Configurations

The anomeric center of N-acetylneuraminic acid, located at the C-2 position, is a key structural feature that gives rise to two distinct stereoisomers, or anomers: the alpha (α) and beta (β) forms. This stereoisomerism results from the intramolecular cyclization of the sugar, creating a new chiral center. The orientation of the substituent at this anomeric carbon dictates whether the anomer is designated as α or β, a distinction that profoundly influences the molecule's biological function and chemical behavior.

Alpha-Anomer in Glycans and Beta-Anomer in Solution

A striking dichotomy exists in the predominant anomeric form of N-acetylneuraminic acid depending on its molecular context. When incorporated into glycans, such as glycoproteins and glycolipids, N-acetylneuraminic acid is found exclusively in the alpha (α) anomeric configuration. wikipedia.orgnih.gov This α-linkage is crucial for the recognition of sialylated glycans by various receptors and enzymes. For instance, sialidases (or neuraminidases), enzymes that cleave sialic acid residues, specifically recognize and act upon this α-anomeric linkage. nih.gov The α-anomer is characterized by the carboxylate group being in the axial position, a conformation that is essential for its role at the terminal positions of complex carbohydrates on cell surfaces and soluble proteins. wikipedia.org

In stark contrast, when N-acetylneuraminic acid is in an aqueous solution, it predominantly exists as the beta (β) anomer. wikipedia.orgnih.gov This preference for the β-form in solution is a matter of thermodynamic stability. At equilibrium, the β-anomer accounts for over 90% of the N-acetylneuraminic acid molecules. wikipedia.org This equilibrium is not static and can be influenced by factors such as pH. For example, at a pH of 8, an NMR study of a 13C-labeled compound showed the equilibrium to consist of approximately 92.1% β-pyranose and 7.5% α-pyranose forms. tudelft.nlresearchgate.net The transition, or mutarotation, between the α and β anomers in solution occurs spontaneously but slowly. wikipedia.org However, this process can be accelerated by enzymes known as anomerases or mutarotases, such as the bacterial NanM protein, which rapidly equilibrates the two forms. wikipedia.orgnih.gov

The following interactive data table summarizes the anomeric equilibrium of N-acetylneuraminic acid in an aqueous solution under different conditions as reported in various research findings.

| Anomeric Form | Percentage in Solution (pH 8) | Percentage in Solution (General) | Other Forms in Solution (pH 8) |

| α-anomer | 7.5% | 5-10% | <0.5% (open form) |

| β-anomer | 92.1% | >90% |

Biosynthesis Pathways and Regulatory Mechanisms of N Acetyl Alpha Neuraminic Acid

Endogenous Biosynthesis in Mammalian Systems

The synthesis of N-acetyl-alpha-neuraminic acid (Neu5Ac), the most prevalent form of sialic acid in mammals, is a critical metabolic process that originates from glucose. mdpi.com This intricate pathway, known as the hexosamine biosynthetic pathway, converts glucose into the key metabolite uridine-5'-di-phospho-N-acetylglucosamine (UDP-GlcNAc), which serves as the foundational molecule for Neu5Ac synthesis. mdpi.com The entire process involves a series of enzymatic reactions that are compartmentalized within the cell, beginning in the cytosol and concluding in the nucleus where the activated form of sialic acid, CMP-N-acetylneuraminic acid (CMP-Neu5Ac), is synthesized. nih.govwikipedia.org This activated sugar nucleotide is then transported back to the Golgi apparatus to participate in the sialylation of glycoproteins and glycolipids. wikipedia.org

Glucosamine-6-phosphate (GlcN6P) as a Common Metabolic Intermediate

Glucosamine-6-phosphate (GlcN6P) holds a central position as a common metabolic intermediate in the biosynthesis of this compound. nih.govresearchgate.net In the de novo synthesis pathways, GlcN6P is the precursor from which other essential intermediates are derived. nih.gov For instance, in the UDP-GlcNAc 2-epimerase (NeuC) pathway, GlcN6P is converted to UDP-GlcNAc through the actions of phosphoglucosamine mutase (GlmM) and the bifunctional enzyme GlcNAc-1-phosphate uridyltransferase/glucosamine-1-phosphate acetyltransferase (GlmU). nih.govresearchgate.net Furthermore, GlcN6P can be acetylated to form N-acetylglucosamine-6-phosphate (GlcNAc-6P), another crucial intermediate in alternative sialic acid synthesis routes. nih.govresearchgate.net

UDP-GlcNAc 2-Epimerase (NeuC) Pathway

The UDP-GlcNAc 2-epimerase (NeuC) pathway represents a significant route for the de novo biosynthesis of Neu5Ac, particularly in bacteria, but it shares homologous steps with mammalian synthesis. nih.govsci-hub.se In this pathway, UDP-N-acetylglucosamine (UDP-GlcNAc) is directly converted to N-acetylmannosamine (ManNAc). sci-hub.seasm.org This initial and committed step is catalyzed by the enzyme UDP-GlcNAc 2-epimerase (NeuC). asm.orgresearchgate.net In vertebrates, this epimerase activity is part of a bifunctional enzyme, UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), which also phosphorylates ManNAc in the subsequent step. nih.govnih.gov The epimerase activity of GNE is subject to feedback inhibition by CMP-Neu5Ac, the final product of the pathway, thus providing a key regulatory point in sialic acid production. nih.gov

GlcNAc-6-phosphate (GlcNAc-6P) Epimerase (NanE) Pathway

An alternative pathway for the synthesis and catabolism of sialic acids involves the N-acetylmannosamine-6-phosphate 2-epimerase (NanE). nih.govebi.ac.uk This pathway is particularly important in the bacterial salvage of sialic acid, where it catalyzes the reversible interconversion of N-acetylmannosamine-6-phosphate (ManNAc-6P) and N-acetylglucosamine-6-phosphate (GlcNAc-6P). nih.govnih.gov In the context of biosynthesis, this pathway can generate ManNAc-6P from GlcNAc-6P, which can then be further processed to form Neu5Ac. asm.orgasm.org The NanE enzyme is crucial for the metabolic flux between these two key phosphorylated amino sugars. nih.gov

Key Enzymes and Their Catalytic Roles

The biosynthesis of this compound is orchestrated by a series of enzymes with highly specific catalytic functions. The efficiency and regulation of this pathway are dependent on the precise actions of these key enzymes.

Phosphoglucosamine mutase (GlmM) is an essential enzyme that catalyzes the reversible conversion of glucosamine-6-phosphate (GlcN-6-P) to glucosamine-1-phosphate (GlcN-1-P). mdpi.comasm.orgresearchgate.net This isomerization is a critical step in the formation of UDP-GlcNAc, a central precursor for peptidoglycan and lipopolysaccharide biosynthesis, as well as for sialic acid synthesis. mdpi.comasm.org GlmM belongs to the α-D-phosphohexomutase superfamily and its activity is fundamental for providing the necessary substrate for the subsequent acetylation and uridylation steps. scispace.com

GlmU is a remarkable bifunctional enzyme that plays a pivotal role in the synthesis of UDP-GlcNAc. researchgate.netplos.orgcornell.edu It possesses two distinct catalytic activities: a C-terminal acetyltransferase domain and an N-terminal uridyltransferase domain. plos.org The acetyltransferase domain catalyzes the transfer of an acetyl group from acetyl-CoA to glucosamine-1-phosphate, forming N-acetylglucosamine-1-phosphate (GlcNAc-1-P). plos.org Subsequently, the uridyltransferase domain facilitates the transfer of a UMP moiety from UTP to GlcNAc-1-P, yielding UDP-GlcNAc and pyrophosphate. plos.org The dual functionality of GlmU makes it a central and essential enzyme in the biosynthesis of this key sugar nucleotide. researchgate.netcornell.edu

Interactive Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Catalytic Function | Pathway Involvement |

| Phosphoglucosamine Mutase | GlmM | Converts Glucosamine-6-phosphate to Glucosamine-1-phosphate. mdpi.comasm.org | UDP-GlcNAc Biosynthesis |

| GlcNAc-1-phosphate Uridyltransferase/Glucosamine-1-phosphate Acetyltransferase | GlmU | A bifunctional enzyme that synthesizes UDP-GlcNAc from Glucosamine-1-phosphate. researchgate.netplos.org | UDP-GlcNAc Biosynthesis |

| UDP-GlcNAc 2-Epimerase | NeuC | Converts UDP-GlcNAc to N-acetylmannosamine (ManNAc). sci-hub.seasm.org | NeuC Pathway |

| GlcNAc-6-phosphate Epimerase | NanE | Interconverts N-acetylmannosamine-6-phosphate and N-acetylglucosamine-6-phosphate. nih.govnih.gov | NanE Pathway |

| N-acetylneuraminate lyase | NanA | Catalyzes the reversible cleavage of Neu5Ac to ManNAc and pyruvate (B1213749). mdpi.com | Sialic Acid Catabolism/Synthesis |

| N-acetylmannosamine kinase | NanK | Phosphorylates ManNAc to ManNAc-6-phosphate. asm.orggoogle.com | NanE Pathway |

| N-acetylneuraminate synthase | NeuB | Condenses ManNAc with phosphoenolpyruvate (B93156) to form Neu5Ac. sci-hub.semdpi.com | NeuC Pathway |

N-Acetylmannosamine Kinase (NanK/GNE)

N-Acetylmannosamine kinase (NanK) is a critical enzyme that catalyzes the phosphorylation of N-acetylmannosamine (ManNAc) to produce N-acetylmannosamine-6-phosphate (ManNAc-6P). nih.govacs.org This reaction is an essential step in the metabolic pathway that converts ManNAc into sialic acid. In humans, this kinase activity is part of a bifunctional enzyme known as UDP-N-acetylglucosamine-2-epimerase/N-acetylmannosamine kinase (GNE). nih.govresearchgate.net The GNE enzyme first converts UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc and subsequently phosphorylates it to ManNAc-6P. researchgate.netmdpi.com

NanK enzymes are classified within the ROK (Repressors, Open reading frames, and Kinases) superfamily, which is characterized by conserved signature motifs crucial for their function, including an ATP binding site. nih.gov In many pathogenic bacteria, NanK is a key enzyme in the sialic acid catabolic pathway, allowing the bacteria to utilize host-derived sialic acids as a source of carbon and nitrogen by converting ManNAc to ManNAc-6P for further metabolism. nih.govacs.org

N-Acetylneuraminic Acid Synthase (NeuB/NANS)

N-Acetylneuraminic Acid Synthase (NANS), also known as sialic acid synthase, is the enzyme responsible for the next step in the biosynthesis of Neu5Ac in mammals. mapmygenome.inmaayanlab.cloud It catalyzes the condensation of N-acetylmannosamine 6-phosphate (ManNAc-6-P) with phosphoenolpyruvate (PEP) to form N-acetylneuraminate-9-phosphate (Neu5Ac-9-P). maayanlab.clouduniprot.orggenecards.org This is a pivotal step in the de novo synthesis of sialic acid. maayanlab.cloud The human NANS gene is related to the E. coli sialic acid synthase gene, neuB, and can partially restore its function in mutant E. coli. mapmygenome.inwikipedia.org Besides its primary substrate, NANS can also utilize D-mannose 6-phosphate to produce the phosphorylated form of 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN), though it shows significantly higher activity with the ManNAc-6-P substrate. mapmygenome.ingenecards.orgwikipedia.org

N-Acetylneuraminate-9-Phosphate Phosphatase (NANP)

Following its synthesis, N-acetylneuraminate-9-phosphate (Neu5Ac-9-P) is dephosphorylated to yield free N-acetylneuraminic acid (Neu5Ac). This reaction is catalyzed by N-acetylneuraminate-9-phosphate phosphatase (NANP). mdpi.comuniprot.orgnih.gov This enzyme, also referred to as Neu5Ac-9-Pase, belongs to the haloacid dehalogenase-like hydrolase family. uniprot.org Interestingly, research using knockout cell lines has shown that sialylation of cell surface glycans was largely unaffected in the absence of NANP, despite the accumulation of its substrate, Neu5Ac-9-P. nih.gov This finding suggests that the activity of NANP may not be absolutely essential for the de novo production of sialic acid and points toward the existence of an alternative phosphatase that can perform this function. nih.gov

Cytosine 5′-Monophosphate N-Acetylneuraminate Synthetase (CMAS) for CMP-Neu5Ac Production

For N-acetylneuraminic acid to be utilized in the synthesis of glycoproteins and glycolipids, it must first be activated. This activation is carried out by the enzyme Cytosine 5′-monophosphate N-acetylneuraminate synthetase (CMAS), also known as CMP-sialic acid synthetase. researchgate.netgenecards.org In eukaryotic cells, Neu5Ac synthesized in the cytosol is transported into the nucleus, where CMAS catalyzes its reaction with cytidine-5'-triphosphate (B129977) (CTP) to produce cytidine (B196190) 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac). mdpi.comnih.govbiocyc.org CMP-Neu5Ac is the activated sugar nucleotide donor required for all sialyltransferase reactions. researchgate.netmdpi.com After its synthesis in the nucleus, CMP-Neu5Ac is transported to the Golgi apparatus, where sialyltransferases transfer the Neu5Ac moiety to the terminal positions of glycan chains on proteins and lipids. nih.govnih.gov The activity of CMAS requires the presence of divalent cations, with Mg²⁺ being the most favored. researchgate.net

Table 1: Key Enzymes in Human this compound Biosynthesis

| Enzyme | Gene | Substrate(s) | Product | Cellular Location |

| UDP-GlcNAc 2-epimerase/ N-acetylmannosamine kinase | GNE | UDP-GlcNAc, ATP, ManNAc | ManNAc, ManNAc-6-P | Cytosol |

| N-Acetylneuraminic Acid Synthase | NANS | ManNAc-6-P, Phosphoenolpyruvate | Neu5Ac-9-P | Cytosol |

| N-Acetylneuraminate-9-Phosphate Phosphatase | NANP | Neu5Ac-9-P | Neu5Ac | Cytosol |

| Cytosine 5′-Monophosphate N-Acetylneuraminate Synthetase | CMAS | Neu5Ac, CTP | CMP-Neu5Ac | Nucleus |

Sialic Acid Salvage Pathway

In addition to the de novo biosynthetic pathway, vertebrate cells possess a salvage pathway that allows them to utilize exogenous sialic acids and their precursors. ru.nl This pathway is crucial for recycling sialic acids cleaved from sialoglycoconjugates and for utilizing dietary sources. researchgate.net

Utilization of Exogenous N-Acetylmannosamine (ManNAc)

The salvage pathway can directly utilize exogenous N-acetylmannosamine (ManNAc). mdpi.comgenecards.org When taken up by the cell, ManNAc can enter the de novo biosynthesis pathway, where it is phosphorylated by N-acetylmannosamine kinase (the kinase domain of GNE) to form ManNAc-6P. researchgate.net From there, it follows the subsequent steps of the canonical pathway to be converted into Neu5Ac and eventually CMP-Neu5Ac. This ability to process exogenous ManNAc has been exploited in metabolic glycoengineering, where cells are fed chemically modified ManNAc analogues. ru.nlosti.govosti.gov These unnatural precursors are metabolized through the salvage pathway, leading to the incorporation of modified sialic acids onto cell surface glycoconjugates, enabling visualization and functional studies. ru.nlosti.gov

Biosynthesis in Microorganisms

Many bacteria, including both commensal and pathogenic species, have the ability to synthesize or acquire sialic acids. iucr.org These molecules often play a role in molecular mimicry, helping pathogenic bacteria evade the host immune system by decorating their own surfaces with host-like sialic acids. iucr.org Bacterial sialic acid metabolism involves both de novo synthesis and scavenging from the host environment. nih.goviucr.org

The de novo biosynthetic pathway in bacteria differs from that in eukaryotes. nih.gov A key difference is that in many bacteria, such as E. coli K1 and Neisseria meningitidis, UDP-GlcNAc is converted to ManNAc by the enzyme NeuC. nih.gov Subsequently, the enzyme NeuB (sialic acid synthase) directly condenses ManNAc with phosphoenolpyruvate (PEP) to form Neu5Ac, bypassing the phosphorylated intermediates (ManNAc-6-P and Neu5Ac-9-P) seen in the eukaryotic pathway. nih.govbiocyc.org However, some bacteria, like Bacteroides fragilis, possess a different system and utilize an unphosphorylated ManNAc epimerase. asm.org In some cases, such as in E. coli K1, evidence suggests that N-acetylneuraminate lyase (NanA), typically a catabolic enzyme, is responsible for the synthesis of Neu5Ac by condensing ManNAc and pyruvate. nih.gov

Many pathogenic bacteria rely on scavenging sialic acids from their host. nih.govnih.gov They express transporters to import sialic acid, which is then typically catabolized via the enzymes encoded by the nan operon. asm.orgnih.gov This catabolic pathway involves the enzymes NanA (N-acetylneuraminate lyase), NanK (N-acetylmannosamine kinase), and NanE (N-acetylmannosamine-6-phosphate epimerase) to convert sialic acid into fructose-6-phosphate, which can then enter central metabolism. nih.govacs.orgnih.gov

Table 2: Comparison of Neu5Ac Biosynthesis Pathways

| Step | Eukaryotic Pathway | Bacterial de novo Pathway (e.g., E. coli K1) |

| Precursor | UDP-GlcNAc | UDP-GlcNAc |

| Epimerization | GNE converts UDP-GlcNAc to ManNAc | NeuC converts UDP-GlcNAc to ManNAc |

| Phosphorylation | GNE phosphorylates ManNAc to ManNAc-6-P | Not applicable |

| Condensation | NANS condenses ManNAc-6-P and PEP to Neu5Ac-9-P | NeuB condenses ManNAc and PEP to Neu5Ac |

| Dephosphorylation | NANP dephosphorylates Neu5Ac-9-P to Neu5Ac | Not applicable |

| Activation | CMAS activates Neu5Ac to CMP-Neu5Ac | CMAS activates Neu5Ac to CMP-Neu5Ac |

Enzyme-Catalyzed Production

Enzymatic production of Neu5Ac primarily involves two key approaches: a chemoenzymatic method and a two-step enzymatic process. nih.gov The chemoenzymatic route begins with the alkaline-catalyzed epimerization of N-acetylglucosamine (GlcNAc) to N-acetylmannosamine (ManNAc). Subsequently, the enzyme N-acetylneuraminic acid aldolase (B8822740) (NAL) catalyzes the condensation of ManNAc with pyruvate to form Neu5Ac. nih.gov However, this method's reliance on large quantities of bases and organic solvents for the initial epimerization step raises environmental concerns. nih.gov

The two-step enzymatic approach offers a more environmentally benign alternative by replacing the chemical epimerization with an enzymatic one. nih.gov In this one-pot synthesis, N-acetylglucosamine 2-epimerase (AGE) catalyzes the conversion of GlcNAc to ManNAc, which is then condensed with pyruvate by NAL to produce Neu5Ac. nih.govresearchgate.net The efficiency of this process can be influenced by various factors. For instance, nucleotides such as ATP can act as activators for AGE and protect it from degradation. nih.gov To improve the practical application of this method, researchers have focused on strategies like enzyme immobilization. For example, the co-immobilization of AGE and NAL has been shown to result in high yields of Neu5Ac. researchgate.net Protein engineering techniques, including rational design and directed evolution, are also employed to enhance the catalytic properties of these enzymes, such as improving their solubility and reducing the cleavage activity of NAL. nih.gov

| Enzyme | EC Number | Function in Neu5Ac Production |

| N-acetylglucosamine 2-epimerase (AGE) | 5.1.3.8 | Catalyzes the epimerization of N-acetylglucosamine (GlcNAc) to N-acetylmannosamine (ManNAc). nih.govgoogle.com |

| N-acetylneuraminic acid aldolase (NAL) | 4.1.3.3 | Catalyzes the condensation of ManNAc and pyruvate to form this compound (Neu5Ac). nih.govgoogle.com |

| N-acetylneuraminic acid synthetase (NeuB) | 4.1.3.19 | Catalyzes the synthesis of Neu5Ac. nih.gov |

| UDP-N-acetylglucosamine 2-epimerase (NeuC) | 5.1.3.14 | Converts UDP-GlcNAc to ManNAc in one of the microbial de novo synthesis pathways. nih.gov |

| GlcNAc-6-phosphate 2-epimerase (NanE) | 5.1.3.9 | Involved in one of the microbial de novo synthesis pathways of Neu5Ac. nih.gov |

Whole-Cell Biocatalysis Approaches

Whole-cell biocatalysis utilizes microbial cells as self-contained catalysts, capable of producing the necessary enzymes and cofactors for Neu5Ac synthesis in situ. nih.gov This approach can circumvent the need for costly and time-consuming enzyme purification. researchgate.netnih.gov An early example involved coupling two engineered Escherichia coli strains, one expressing AGE and the other N-acetylneuraminic acid synthetase (NeuB), to produce Neu5Ac. nih.gov

Subsequent research has focused on improving the efficiency of whole-cell systems. This includes optimizing the ratio of enzyme activities by adjusting the biomass of different recombinant strains and enhancing cell permeability to facilitate substrate and product transport. researchgate.net For instance, a process using engineered E. coli overexpressing both AGE and Neu5Ac aldolase was developed, with optimization of the cell biomass ratio leading to improved Neu5Ac synthesis. researchgate.net Another strategy involves using a single recombinant E. coli strain that co-expresses the necessary enzymes, simplifying the production process. nih.gov To further enhance production, researchers have explored using host strains with beneficial characteristics, such as acetate-resistant mutants of E. coli that can grow to high cell densities. nih.gov Disrupting genes responsible for Neu5Ac degradation in the host strain is another common strategy to prevent product loss. nih.gov More recently, a high-performance production system was developed using the fast-growing bacterium Vibrio natriegens and thermophilic enzymes, which allowed for catalysis at elevated temperatures, reducing by-product formation and significantly increasing productivity. acs.org

Microbial De Novo Synthesis

De novo biosynthesis of Neu5Ac in microorganisms offers the advantage of utilizing inexpensive and readily available carbon sources like glucose or glycerol (B35011), eliminating the need for direct precursors. nih.govresearchgate.net This approach relies on constructing and optimizing metabolic pathways within a microbial host to channel carbon flux towards Neu5Ac production. Three primary pathways for Neu5Ac synthesis have been identified and engineered in microorganisms: the AGE pathway, the GlcNAc-6-phosphate 2-epimerase (NanE) pathway, and the UDP-GlcNAc 2-epimerase (NeuC) pathway. nih.gov

In these pathways, common metabolic intermediates like glucosamine-6-phosphate (GlcN6P) and UDP-N-acetylglucosamine (UDP-GlcNAc) are channeled towards the synthesis of ManNAc, the direct precursor for Neu5Ac. nih.gov For example, in the NeuC pathway, GlcN6P is converted to UDP-GlcNAc, which is then transformed into ManNAc by NeuC. nih.gov This ManNAc is subsequently condensed with phosphoenolpyruvate (PEP) by NeuB to form Neu5Ac. nih.govacs.org Metabolic engineering efforts in this area focus on enhancing the expression of key pathway enzymes and eliminating competing metabolic routes to maximize the yield of Neu5Ac. researchgate.net

Metabolic Engineering Strategies for Enhanced Production

Screening and Engineering of Key Enzymes

Protein engineering, encompassing both rational design and directed evolution, is a powerful tool for tailoring enzymes for industrial applications. nih.govcaver.cz For instance, the catalytic efficiency of NAL has been improved, and its cleavage activity has been reduced through protein engineering. nih.gov Similarly, strategies to enhance the soluble expression of enzymes like AGE and NAL, such as the use of fusion tags and molecular chaperones, are crucial for achieving high volumetric productivity. nih.govresearchgate.net High-throughput screening methods are often employed to rapidly evaluate large libraries of enzyme variants for desired traits. nih.gov Computational tools can also guide the design of these libraries, focusing on specific amino acid residues that are likely to impact enzyme function. caver.czresearchgate.net

| Strain | Engineering Strategy | Neu5Ac Titer | Reference |

| Escherichia coli (two-strain system) | Overexpression of AGE and NeuB, cell permeabilization. | 12.3 g/L | nih.gov |

| Escherichia coli N18-14 | Co-overexpression of slr1975 (AGE) and neuB, disruption of NeuAc aldolase gene. | 53 g/L | nih.gov |

| Vibrio natriegens | Use of thermophilic enzymes (txAGE and NanA), high-temperature whole-cell catalysis. | 126.1 g/L | acs.org |

| Engineered plasmid-free Escherichia coli | Deletion of competing pathways, introduction of NeuC and NeuB, optimization of metabolic modules. | 23.46 g/L | researchgate.net |

Optimization of Metabolic Flux and Cellular Growth

A central challenge in metabolic engineering is balancing the diversion of cellular resources towards the production of the target compound with the essential metabolic functions required for cell growth and maintenance. nih.govnih.gov Optimizing metabolic flux involves redirecting carbon and energy from central metabolism towards the Neu5Ac biosynthetic pathway while minimizing the formation of undesirable by-products. frontiersin.orgmdpi.com

This can be achieved through various strategies, including:

Knocking out competing pathways: Deleting genes that encode for enzymes in pathways that compete for the same precursors can increase the availability of these precursors for Neu5Ac synthesis. researchgate.net

Overexpressing key enzymes: Increasing the expression levels of rate-limiting enzymes in the biosynthetic pathway can help to pull metabolic flux towards the desired product. acs.org

Balancing pathway modules: Fine-tuning the expression levels of different enzymes within the pathway is often necessary to avoid the accumulation of toxic intermediates and to ensure a smooth flow of metabolites. nih.govacs.org

Co-factor engineering: Ensuring an adequate supply of necessary co-factors, such as ATP and CTP, is also crucial for the efficient functioning of the biosynthetic pathway. mdpi.com

Achieving an optimal balance between production and growth often requires a systems-level approach, integrating genetic modifications with optimization of fermentation conditions. acs.org

Catabolism and Turnover of N Acetyl Alpha Neuraminic Acid

General Catabolic Pathways

The initial steps in the catabolism of Neu5Ac involve its cleavage from larger glycoconjugate structures, followed by the enzymatic breakdown of the free sialic acid molecule.

Sialidase (Neuraminidase) Activity in Cleavage from Glycoconjugates

Sialidases, also known as neuraminidases, are a class of enzymes that play a crucial role in initiating the catabolism of sialoglycoconjugates. dovepress.com These enzymes function by hydrolyzing the glycosidic linkages of terminal sialic acid residues on glycoproteins and glycolipids. dovepress.comsigmaaldrich.com This cleavage releases free sialic acid, making it available for further metabolic processes.

Sialidases exhibit specificity for different types of linkages, such as α2,3, α2,6, and α2,8, that connect sialic acid to the underlying glycan chain. sigmaaldrich.com For instance, the neuraminidase from Vibrio cholerae can hydrolyze all three types of linkages, with a preference for α2,3 and α2,6 over α2,8. sigmaaldrich.com In the context of influenza virus, the viral neuraminidase is essential for cleaving sialic acid receptors on the host cell surface, a step that facilitates the release of newly formed virus particles and prevents their self-aggregation. dovepress.comnih.gov

The activity of these enzymes can be influenced by modifications to the sialic acid molecule itself. For example, the presence of O-acetyl groups on N-acetylneuraminic acid can affect the rate of cleavage by some sialidases. nih.govbiorxiv.org

Table 1: Characteristics of Sialidase (Neuraminidase) Activity

| Feature | Description | References |

|---|---|---|

| Enzyme Function | Hydrolyzes terminal N- or O-acylneuraminic acids from glycoconjugates. | dovepress.comsigmaaldrich.com |

| Linkage Specificity | Cleaves α2,3-, α2,6-, and α2,8-linked sialic acids. | sigmaaldrich.com |

| Biological Role (Viral) | Facilitates the release of new virions from host cells. | dovepress.comnih.gov |

| Substrate Influence | Activity can be affected by modifications on the sialic acid molecule. | nih.govbiorxiv.org |

N-Acetylneuraminate Lyase (NanA/NAL) Activity:

Once liberated from glycoconjugates, free N-acetyl-alpha-neuraminic acid is catabolized by the enzyme N-acetylneuraminate lyase (NanA or NAL). This enzyme is a key player in the sialic acid degradation pathway.

N-acetylneuraminate lyase, a class I aldolase (B8822740), catalyzes the reversible aldol (B89426) cleavage of Neu5Ac. mybiosource.comnih.gov This reaction breaks the carbon-carbon bond in Neu5Ac, yielding two smaller molecules: N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749). nih.govnih.govwikipedia.org The reaction proceeds through a Schiff base intermediate formed between the enzyme and the substrate. mybiosource.comuniprot.orguniprot.org

This enzymatic step is fundamental for organisms that utilize sialic acid as a source of carbon and nitrogen. nih.gov The products of this reaction, ManNAc and pyruvate, can then enter other metabolic pathways.

Table 2: N-Acetylneuraminate Lyase (NanA/NAL) Cleavage Reaction

| Enzyme | Substrate | Products | Reaction Type |

|---|---|---|---|

| N-Acetylneuraminate Lyase (NanA/NAL) | This compound (Neu5Ac) | N-Acetyl-D-mannosamine (ManNAc) and Pyruvate | Reversible Aldol Cleavage |

The reversible nature of the reaction catalyzed by N-acetylneuraminate lyase is a significant feature. uniprot.orguniprot.org While the cleavage of Neu5Ac is its catabolic function, the reverse reaction, an aldol condensation of ManNAc and pyruvate to synthesize Neu5Ac, is also catalyzed by the enzyme. nih.govacs.org

This reversibility has been harnessed for synthetic purposes in biotechnology. nih.gov By providing ManNAc and pyruvate as substrates, NanA can be used as a biocatalyst for the stereospecific synthesis of N-acetylneuraminic acid and its derivatives. uniprot.orgacs.orgnih.gov This enzymatic synthesis offers an advantage over complex chemical methods by providing high stereoselectivity under mild reaction conditions. nih.gov

Bacterial Sialic Acid Catabolism Mechanisms

Many bacteria, particularly those that are commensal or pathogenic to mammals, have evolved efficient systems to utilize host-derived sialic acids as a nutrient source. nih.govfrontiersin.org This ability is often conferred by a specific set of genes organized in a cluster.

The "Nan Cluster" Genes (NanA, NanK, NanE)

In numerous bacteria, the genes required for the initial steps of sialic acid catabolism are physically grouped together on the chromosome in a functional unit known as the "Nan cluster". nih.govnih.govfrontiersin.org A core set of three genes is typically found within this cluster: nanA, nanK, and nanE. nih.govfrontiersin.orgresearchgate.net

nanA : Encodes the N-acetylneuraminate lyase, which, as previously described, breaks down Neu5Ac into ManNAc and pyruvate. nih.govnih.gov

nanK : Encodes the N-acetylmannosamine kinase. This enzyme phosphorylates ManNAc at the C6 position, producing N-acetylmannosamine-6-phosphate (ManNAc-6-P). nih.govnih.gov

nanE : Encodes the N-acetylmannosamine-6-phosphate epimerase. This enzyme converts ManNAc-6-P into N-acetylglucosamine-6-phosphate (GlcNAc-6-P), which can then be funneled into central metabolic pathways. nih.govnih.gov

The organization of these genes into a cluster allows for their coordinated regulation, ensuring that the machinery for sialic acid catabolism is efficiently expressed when sialic acid is available. asm.org The presence of the Nan cluster is largely confined to pathogenic and commensal bacteria, highlighting its importance in host-microbe interactions. nih.govfrontiersin.org

Table 3: Core Genes of the Bacterial "Nan Cluster" for Sialic Acid Catabolism

| Gene | Encoded Enzyme | Function | Reference |

|---|---|---|---|

| nanA | N-acetylneuraminate lyase | Cleaves Neu5Ac into ManNAc and pyruvate. | nih.govnih.gov |

| nanK | N-acetylmannosamine kinase | Phosphorylates ManNAc to form ManNAc-6-P. | nih.govnih.gov |

| nanE | N-acetylmannosamine-6-phosphate epimerase | Converts ManNAc-6-P to GlcNAc-6-P. | nih.govnih.gov |

Variant Catabolic Pathways in Specific Bacterial Genera (e.g., Bacteroides)

While many bacteria utilize the canonical pathway for N-acetylneuraminic acid (Neu5Ac) catabolism, exemplified by Escherichia coli, some bacterial genera have evolved distinct pathways. frontiersin.org A notable variant is found in the genus Bacteroides, a prominent member of the human gut microbiota. frontiersin.orgasm.org

In Bacteroides fragilis, the catabolism of Neu5Ac is initiated by the action of an aldolase, NanL, which cleaves Neu5Ac into N-acetylmannosamine (ManNAc) and pyruvate. nih.govasm.org This initial step is similar to the canonical pathway. However, the subsequent steps diverge significantly. B. fragilis possesses a novel N-acetylmannosamine/N-acetylglucosamine (NAG) epimerase, NanE, which is encoded within the nanLET operon. nih.govasm.org This enzyme, which intriguingly shows more similarity to eukaryotic renin-binding proteins than to other bacterial NanE epimerases, directly converts ManNAc to N-acetylglucosamine (GlcNAc). nih.govasm.org This epimerization occurs with unphosphorylated ManNAc as the substrate. asm.org Subsequently, a hexokinase, RokA, phosphorylates GlcNAc to N-acetylglucosamine-6-phosphate (GlcNAc-6-P), which can then enter central metabolic pathways. asm.orgasm.org This pathway is distinct from the E. coli paradigm where ManNAc is first phosphorylated by NanK before being epimerized by NanE. frontiersin.orgtandfonline.com Deletion of either the nanE epimerase gene or the rokA hexokinase gene in a B. fragilis strain capable of growing on ManNAc abolishes this ability, confirming the essentiality of these steps. asm.org This unique catabolic route is also found in other Bacteroides species. asm.org

Table 1: Comparison of Neu5Ac Catabolic Pathways

| Step | Escherichia coli (Canonical Pathway) | Bacteroides fragilis (Variant Pathway) |

|---|---|---|

| Cleavage of Neu5Ac | NanA cleaves Neu5Ac into ManNAc and pyruvate. tandfonline.com | NanL cleaves Neu5Ac into ManNAc and pyruvate. asm.org |

| First Modification of ManNAc | ManNAc is phosphorylated by NanK to form ManNAc-6-P. tandfonline.com | ManNAc is epimerized by NanE to form GlcNAc. asm.org |

| Epimerization | NanE epimerizes ManNAc-6-P to GlcNAc-6-P. tandfonline.com | NanE epimerizes ManNAc to GlcNAc. asm.org |

| Final Product Entering Glycolysis | GlcNAc-6-P | GlcNAc is phosphorylated by RokA to GlcNAc-6-P. asm.org |

Role of Sialic Acid Mutarotase (B13386317) (NanM)

This compound exists in two anomeric forms in solution: the α-anomer and the β-anomer. wikipedia.org Glycosidically bound sialic acid is typically in the α-anomeric form, but in solution, it slowly equilibrates to be predominantly (over 90%) in the more thermodynamically stable β-anomeric form. wikipedia.orgnih.gov Bacteria, however, preferentially take up the β-anomer. tandfonline.com

To overcome the slow rate of spontaneous equilibration, some bacteria, including E. coli, possess a periplasmic enzyme called sialic acid mutarotase or N-acetylneuraminate epimerase (NanM). asm.orguniprot.org The function of NanM is to accelerate the interconversion between the α- and β-anomers of Neu5Ac. nih.govuniprot.org By rapidly converting the newly released α-Neu5Ac into the transport-competent β-anomer, NanM allows sialidase-negative bacteria to more effectively compete for and scavenge limited amounts of extracellular sialic acid. asm.orguniprot.org This rapid sequestration of free sialic acid may also serve to dampen host immune responses. uniprot.org The discovery of protein fusions between NanM and sialic acid transporters in some gut bacteria further underscores the importance of this enzymatic activity, as it would theoretically feed the desired β-anomer directly to the transporter, increasing uptake efficiency. nih.gov

Transcriptional Regulation of Catabolic Genes (NanR)

The expression of genes involved in sialic acid catabolism in many bacteria is tightly controlled to ensure they are only produced when sialic acid is available. This regulation is often mediated by a transcriptional repressor protein known as NanR. canterbury.ac.nz NanR belongs to the GntR family of transcriptional regulators in some bacteria like E. coli and Corynebacterium glutamicum, and the RpiR family in others like Vibrio vulnificus. canterbury.ac.nznih.govasm.org

In the absence of an inducer molecule, the NanR protein binds to specific operator regions in the DNA, typically located within or near the promoter of the nan operon(s). nih.govpnas.org This binding physically blocks the transcription of the catabolic genes, including those for the transporter and the enzymes like NanA, NanK, and NanE. nih.govasm.org In E. coli, NanR binds to a region containing tandem repeats of the hexameric sequence GGTATA, effectively repressing the nanATEK operon. nih.gov

The repression by NanR is relieved in the presence of a specific inducer molecule, which is a key intermediate in the sialic acid catabolic pathway. While Neu5Ac itself can induce the operon, studies in various bacteria have shown that a downstream metabolite is often the true effector molecule. nih.gov In Vibrio vulnificus and Streptococcus pneumoniae, N-acetylmannosamine-6-phosphate (ManNAc-6-P) has been identified as the regulatory ligand that binds to NanR. canterbury.ac.nzpnas.orgbiocon.re.kr This binding causes a conformational change in the NanR protein, reducing its affinity for the DNA operator site. pnas.org This dissociation of the repressor allows for the transcription of the nan genes, enabling the bacterium to utilize sialic acid as a nutrient source. pnas.orgbiocon.re.kr This regulatory mechanism is crucial for the pathogenesis of certain bacteria, as the ability to efficiently utilize host-derived sialic acid is linked to successful colonization and survival. canterbury.ac.nzpnas.orgbiocon.re.kr

Table 2: Regulation of nan Genes by NanR

| Condition | NanR Activity | nan Gene Transcription | Bacterial Response |

|---|---|---|---|

| Absence of Sialic Acid | Active NanR dimer binds to DNA operator. nih.govpnas.org | Repressed/Blocked. nih.gov | Catabolic enzymes are not produced. |

| Presence of Sialic Acid | Inducer (e.g., ManNAc-6-P) binds to NanR, causing a conformational change and release from DNA. canterbury.ac.nzpnas.org | Induced/Activated. pnas.org | Catabolic enzymes are synthesized, allowing for sialic acid utilization. |

Recycling and Cellular Re-utilization of Sialic Acid

In eukaryotic cells, sialic acids are metabolically expensive to synthesize, making their recycling an efficient cellular strategy. oup.com Sialoglycoconjugates from the cell surface or extracellular glycoproteins can be internalized through endocytosis and transported to lysosomes. nih.govnih.gov

Within the acidic environment of the lysosome, lysosomal sialidases cleave sialic acid residues from the glycoconjugates. wikipedia.orgnih.gov The liberated free sialic acid molecules are then transported out of the lysosome and into the cytoplasm by a specific lysosomal anion transporter called sialin (B1330336). nih.govresearchgate.netrsc.org Genetic defects in sialin lead to lysosomal storage disorders, such as Salla disease, where free sialic acid accumulates in lysosomes and is excreted in excess. nih.gov

Once in the cytoplasm, the salvaged sialic acid can be re-utilized by the cell. It can re-enter the biosynthetic pathway in the nucleus, where it is activated to CMP-sialic acid by the enzyme CMP-sialic acid synthetase. oup.comrsc.org This activated sugar is then transported into the Golgi apparatus to be attached to newly synthesized glycoproteins and glycolipids by sialyltransferases. oup.comrsc.org This recycling pathway allows a single sialic acid molecule to be used multiple times, conserving cellular energy. nih.gov The extent to which different cell types depend on this internal recycling versus exogenous sources is not fully known. nih.gov If not reused, cytoplasmic sialic acid can be degraded by a specific pyruvate lyase into N-acetylmannosamine and pyruvate. nih.gov

N Acetyl Alpha Neuraminic Acid in Glycoconjugate Structures and Cellular Recognition

Integration into Glycans and Macromolecular Assemblies

Neu5Ac is integrated into a diverse range of glycans and macromolecules, where its presence and linkage significantly influence the molecule's structure and function.

A defining feature of N-Acetyl-alpha-neuraminic acid is its typical placement at the non-reducing, outermost ends of various glycan chains. nih.govnih.gov This terminal positioning is observed on N-glycans (linked to asparagine), O-glycans (linked to serine or threonine), and glycosphingolipids. nih.govnih.gov While less common, Neu5Ac has also been identified capping the side chains of glycosylphosphatidylinositol (GPI) anchors, which tether proteins to the cell membrane. nih.govnih.gov This terminal location makes Neu5Ac a primary point of contact for extracellular interactions, effectively modulating the recognition and function of the underlying macromolecule. nih.gov

This compound is a fundamental component of numerous complex biomolecules essential for physiological processes. wikipedia.org It is a key constituent of glycoproteins, which are proteins modified with oligosaccharide chains. researchgate.net Mucins, a specific type of glycoprotein (B1211001) found in mucosal secretions, are heavily sialylated, with Neu5Ac contributing to their viscoelastic and protective properties. nih.govfrontiersin.org

| Macromolecule Class | Specific Example | Primary Location of Neu5Ac | Key Function Associated with Neu5Ac |

|---|---|---|---|

| Glycoproteins | Mucins | Terminal, O-linked glycans | Lubrication, pathogen barrier, cell adhesion |

| Glycolipids | Gangliosides (e.g., GM1, GD1a) | Terminal, oligosaccharide head group | Neural transmission, cell signaling, receptor function |

| N-Glycans | Complex-type N-glycans on cell surface proteins | Terminal, capping branches | Modulation of receptor activity, immune recognition |

| GPI-Anchored Proteins | Thy-1 | Terminal, capping glycan side chains | Cell-cell interaction, signal transduction |

Beyond its role as a terminal monosaccharide, this compound can polymerize to form long, linear homopolymers known as polysialic acid (PolySia). mdpi.commdpi.com This polymerization occurs through the formation of alpha-(2→8) and, less commonly, alpha-(2→9) glycosidic bonds between adjacent Neu5Ac residues. mdpi.comnih.gov Alternating alpha-(2→8)/alpha-(2→9) linkages have also been identified. nih.gov

PolySia chains are most notably attached to the Neural Cell Adhesion Molecule (NCAM), where their large size and negative charge modulate cell-cell adhesion, influencing processes such as neural development, plasticity, and regeneration. nih.govmdpi.com These polymers are also found in the capsular polysaccharides of certain pathogenic bacteria, where they serve as a virulence factor by mimicking host structures to evade the immune system. nih.govnih.gov

Glycosidic Linkage Diversity

The functional diversity of this compound is greatly expanded by the variety of glycosidic linkages it can form with the underlying sugar chain. The specific type of linkage is determined by sialyltransferase enzymes and has profound implications for molecular recognition by endogenous lectins and pathogens. nih.gov

Among the most frequent glycosidic bonds formed by Neu5Ac are the alpha-(2→3) and alpha-(2→6) linkages to galactose (Gal) residues. iucr.orgresearchgate.net These linkages are commonly found terminating the branches of N-glycans and O-glycans on a vast number of glycoproteins and glycolipids. nih.govnih.gov The distinction between an α-(2→3) and an α-(2→6) linkage creates different three-dimensional structures, which are specifically recognized by different proteins. For instance, human influenza viruses preferentially bind to α-(2→6) linked sialic acids, while avian influenza viruses favor α-(2→3) linkages, a difference that is a key determinant of host specificity. nih.gov

This compound also forms glycosidic bonds with N-acetylgalactosamine (GalNAc), another common sugar in glycoconjugates. iucr.orgmdpi.com The most prevalent of these is the alpha-(2→6) linkage to GalNAc, which is a characteristic feature of certain O-glycans, such as the core 1 structure (T antigen), and is also found in glycolipids. researchgate.netfrontiersin.orgnih.gov This linkage is critical for the synthesis of various sialylated antigens and plays a role in cell signaling and recognition. wikipedia.org

| Linkage Type | Attached Sugar | Common Glycan Context | Biological Significance Example |

|---|---|---|---|

| Alpha-(2→3) | Galactose (Gal) | N-glycans, O-glycans, Glycolipids | Receptor for avian influenza virus |

| Alpha-(2→6) | Galactose (Gal) | N-glycans, O-glycans | Receptor for human influenza virus |

| Alpha-(2→6) | N-Acetylgalactosamine (GalNAc) | O-glycans (e.g., Sialyl-Tn antigen) | Cancer-associated antigen expression |

| Alpha-(2→8) | This compound (Neu5Ac) | Polysialic acid (PolySia) | Modulation of Neural Cell Adhesion Molecule (NCAM) function |

| Alpha-(2→9) | This compound (Neu5Ac) | Polysialic acid (PolySia) | Bacterial capsules, neural development |

Roles in Cellular Processes and Intercellular Communication

This compound (Neu5Ac), the most prevalent form of sialic acid in humans, plays a pivotal role in a multitude of cellular functions, primarily due to its strategic location at the outermost end of glycan chains on cell surfaces. iucr.orgnih.govwikipedia.org This terminal positioning allows it to act as a critical interface for intercellular communication and molecular recognition, influencing everything from cell adhesion and signaling to complex physiological processes like neural transmission and fertilization. iucr.orgresearchgate.net

Cell-Cell Interactions and Adhesion

The presence of this compound on the cell surface is a key determinant in how cells interact with each other and their environment. Its carboxyl group is negatively charged at physiological pH, creating electrostatic repulsion that can prevent non-specific cell aggregation. wikipedia.orgnih.gov Conversely, the modulation of this sialic acid "shield" is a sophisticated mechanism for controlling cellular adhesion.

Research has shown that the enzymatic removal of sialic acids can significantly increase the adhesiveness between cells. oup.com This process is crucial in the immune system, where adhesion molecules known as selectins mediate the initial contact between leukocytes and the endothelial lining of blood vessels during inflammation. These selectins recognize and bind to specific sialylated carbohydrate structures, such as Sialyl-Lewis X, on the surface of leukocytes, facilitating their recruitment to sites of injury or infection. drugbank.com

In the nervous system, the Neural Cell Adhesion Molecule (NCAM) is often modified with long polymers of Neu5Ac, known as polysialic acid (polySia). nih.gov The presence of this large, negatively charged polySia chain reduces the adhesive properties of NCAM, promoting plasticity and allowing for cell migration and axon guidance during development. nih.gov Some pathogenic bacteria have also evolved to exploit Neu5Ac, using it to adhere to host cells as a preliminary step in initiating infection. nih.gov

Table 1: Role of this compound in Cellular Adhesion

| Molecule/Process | Role of this compound | Biological Context | Reference |

|---|---|---|---|

| General Cell Surface | Provides negative charge, leading to electrostatic repulsion and preventing non-specific adhesion. | General cell-cell interaction | nih.gov |

| Selectin-Ligand Binding | Acts as an essential component of ligands (e.g., Sialyl-Lewis X) recognized by selectins. | Leukocyte rolling and adhesion to endothelium during inflammation. | drugbank.com |

| Neural Cell Adhesion Molecule (NCAM) | Polysialylation (addition of polySia chains) reduces NCAM-mediated adhesion. | Neuronal development, synaptic plasticity, cell migration. | nih.gov |

| Pathogen Adherence | Utilized by some bacteria as a receptor to adhere to host tissues. | Bacterial infection. | nih.gov |

Modulation of Cell Signaling and Signal Transduction

This compound significantly influences cellular signaling pathways by modifying the function of cell surface receptors and signaling molecules. By acting as a "biological mask," sialic acids can conceal underlying carbohydrate structures, preventing them from being recognized and thereby modulating signal transduction. nih.gov The removal of these sialic acid residues by enzymes called sialidases (or neuraminidases) can unmask these sites, initiating or altering signaling cascades. nih.gov

A prime example is found in the immune system, where the sialylation status of B lymphocytes affects their ability to activate T lymphocytes. The removal of sialic acid from the B cell surface enhances its capacity to provide the necessary co-stimulatory signals for T cell activation. oup.com

Furthermore, glycolipids containing Neu5Ac, known as gangliosides, are integral components of neuronal membranes and play a direct role in cell signaling and signal transduction. wikipedia.orgresearcher.life They modulate the activity of receptor tyrosine kinases and other signaling proteins within the membrane. Sialoadhesin, a receptor found on macrophages, specifically binds to sialic acid-containing structures on other cells, a process that can be co-opted by viruses like HIV-1 to enhance their transmission between immune cells. drugbank.com

Molecular Recognition Processes at the Cell Surface

Molecular recognition at the cell surface is fundamental to biological function, and this compound is a key player in these processes. iucr.org It can either prevent recognition by masking underlying molecules or act as a specific ligand that is recognized by various endogenous and exogenous proteins. iucr.orgnih.gov

This dual role is evident in host-pathogen interactions. Many viruses, including the influenza virus, have evolved proteins (hemagglutinins) that specifically recognize and bind to Neu5Ac on the surface of host cells, a critical first step for infection to occur. wikipedia.org Conversely, the immune system employs sialic acid-binding proteins, like sialoadhesin on macrophages, to recognize and interact with other cells of the immune system, such as T-cells and B-cells. drugbank.com

Some bacteria have also developed sophisticated systems to recognize and transport Neu5Ac from their surroundings, using it as a source of carbon and nitrogen, which underscores its importance as a molecular target for recognition. wikipedia.org

Table 2: this compound in Molecular Recognition

| Binding Protein/Entity | Function of Recognition | Biological Outcome | Reference |

|---|---|---|---|

| Influenza Virus Hemagglutinin | Binds to Neu5Ac on host cell surfaces. | Viral attachment and entry into the cell. | wikipedia.org |

| Selectins | Recognize sialylated ligands on other cells. | Cell adhesion in the bloodstream. | drugbank.com |

| Sialoadhesin (CD169) | Binds to sialylated glycans on lymphocytes and other cells. | Cell-cell interaction in the immune system, pathogen recognition. | drugbank.com |

| Bacterial Transporters (e.g., NanT) | Recognize and internalize extracellular Neu5Ac. | Nutrient acquisition for bacteria. | wikipedia.org |

Regulation of Brain Plasticity and Neural Transmission

This compound is the most abundant sugar in the central nervous system, where it is integral to brain development and function. iucr.orgnih.gov It is a fundamental component of gangliosides and the polysialic acid chains attached to NCAM, both of which are critical for regulating neural plasticity. nih.govnih.gov

Polysialic acid, with its large hydrated volume and negative charge, modulates the spacing between neural cells. By reducing the adhesiveness of NCAM, it creates a permissive environment for structural changes in the brain, including cell migration, axon pathfinding, and the formation and remodeling of synapses. nih.gov This regulation of cell-cell interactions is essential for learning and memory. Studies have shown that the presence of polysialic acid is crucial for regulating synaptic plasticity. nih.gov

Gangliosides, enriched in neuronal membranes, also contribute to neural function by modulating the activity of ion channels and receptors involved in synaptic transmission. wikipedia.org The binding of neurotoxins, such as tetanus and botulinum toxins, to presynaptic membranes is enhanced by the presence of specific gangliosides, leading to the inhibition of neurotransmitter release. drugbank.com

Involvement in Fertilization Mechanisms

The process of fertilization involves a series of highly specific molecular recognition events between the sperm and the egg, with this compound playing a significant role. nih.govresearchgate.net The surfaces of both gametes are decorated with sialoglycoproteins. nih.gov The extracellular coat of the egg, the zona pellucida, is particularly rich in glycoconjugates that often terminate in sialic acids. nih.gov

These sialic acid residues are implicated in the initial binding of sperm to the egg. nih.gov In many species, sperm possess binding proteins that recognize specific sialylated glycans on the zona pellucida, facilitating adhesion and subsequent steps leading to fertilization. The dense negative charge provided by sialic acids on the gamete surface also helps in maintaining hydration, which is essential for cell viability and interaction. nih.gov

Furthermore, as sperm travel through the female reproductive tract, their own surface sialic acid content is modified. These changes are believed to be crucial for sperm capacitation, survival, and the ability to successfully navigate the female reproductive tract and bind to the oocyte. nih.gov While the precise nature of the essential carbohydrate structures can be species-dependent, the involvement of sialic acids in mediating gamete recognition is a recurring theme in reproductive biology. nih.govbiologists.com

N Acetyl Alpha Neuraminic Acid in Host Pathogen Interactions and Immune Modulation

Receptor Function for Viral and Bacterial Pathogens

The terminal position of N-Acetyl-alpha-neuraminic acid on host cell glycans makes it a prime target for pathogens seeking to initiate infection. nih.gov Both viruses and bacteria have evolved sophisticated mechanisms to recognize and bind to specific Neu5Ac linkages, facilitating their attachment to and subsequent entry into host cells. researchgate.net

Viral Attachment and Entry (e.g., Influenza Virus Hemagglutinin Specificity for Alpha-2,3- and Alpha-2,6-Linkages)

A classic example of pathogen-Neu5Ac interaction is the attachment of influenza viruses to host cells. wikipedia.org The viral surface protein, hemagglutinin (HA), functions as a lectin, binding to sialic acid residues on the host cell surface. nih.gov The specificity of this binding is a major determinant of the virus's host tropism. nih.govasm.org

Human influenza viruses preferentially bind to Neu5Ac linked to galactose via an alpha-2,6-glycosidic bond (α2,6-linked sialic acid), which is abundant in the human upper respiratory tract. asm.orgpnas.org In contrast, avian influenza viruses typically show a preference for alpha-2,3-linked sialic acid (α2,3-linked sialic acid), which is the predominant form in the avian intestinal tract. pnas.orgasm.org This differential receptor specificity is a critical barrier that often prevents avian viruses from efficiently transmitting to humans. asm.org However, mutations in the hemagglutinin protein can alter this binding preference, potentially enabling cross-species transmission and pandemic outbreaks. nih.gov For instance, the 1918 pandemic influenza virus hemagglutinin was found to possess the ability to bind to both α2,3- and α2,6-linkages, contributing to its high virulence. asm.org

Beyond influenza, other viruses also utilize sialic acids as receptors. For example, certain coronaviruses, like HCoV-OC43, recognize 9-O-acetylated sialic acids. rsc.org

Table 1: Viral Hemagglutinin Specificity for this compound Linkages

| Virus | Host | Predominant Neu5Ac Linkage Recognized | Reference |

|---|---|---|---|

| Human Influenza A Virus | Humans | Alpha-2,6 | pnas.org |

| Avian Influenza A Virus | Birds | Alpha-2,3 | asm.org |

| Swine Influenza A Virus | Swine | Alpha-2,3 and Alpha-2,6 | pnas.org |

Bacterial Adhesion and Invasion Mechanisms

Numerous bacterial pathogens exploit host Neu5Ac for adhesion and invasion, a critical first step in establishing an infection. nih.govmicrobiologyresearch.org Bacteria have evolved a diverse array of adhesins that specifically recognize and bind to sialylated host cell structures. nih.gov This interaction allows the bacteria to colonize mucosal surfaces and, in some cases, invade host tissues. For example, non-typeable Haemophilus influenzae (NTHi) expresses multiple adhesins with high specificity for sialic acid, facilitating its colonization of the respiratory tract. microbiologyresearch.org

Beyond its role in adhesion, many pathogenic and commensal bacteria can utilize host-derived sialic acid as a source of carbon and nitrogen. microbiologyresearch.orgnih.govresearchgate.net These bacteria produce enzymes called sialidases (or neuraminidases) that cleave terminal Neu5Ac residues from host glycoconjugates. researchgate.netmicrobiologyresearch.org The released sialic acid is then transported into the bacterial cell and catabolized. The ability to utilize sialic acid as a nutrient provides a significant competitive advantage to pathogens in the host environment, particularly in mucosal linings rich in sialylated mucins. nih.govnih.gov For instance, Vibrio cholerae, the causative agent of cholera, can efficiently grow on intestinal mucus by scavenging and metabolizing sialic acids. nih.gov

A key strategy employed by several successful pathogens is the decoration of their own cell surfaces with host-derived Neu5Ac. nih.govyork.ac.uk This process, known as molecular mimicry, allows the bacteria to camouflage themselves from the host immune system. iucr.orgresearchgate.net By coating their lipooligosaccharides (LOS) or capsular polysaccharides with sialic acid, bacteria can mimic the appearance of host cells, thereby avoiding recognition by immune effectors. iucr.orgoup.com Pathogens like Neisseria meningitidis, Haemophilus influenzae, and Campylobacter jejuni are well-known for this tactic. iucr.org This sialylation of surface structures can interfere with the activation of the alternative complement pathway and inhibit phagocytosis. oup.comnih.gov

To utilize scavenged Neu5Ac, either as a nutrient or for surface modification, bacteria must first transport it across their cell membrane(s). wikipedia.org Bacteria have evolved a variety of specialized transporter systems for this purpose. whiterose.ac.ukportlandpress.com These transporters are crucial for the survival and virulence of many pathogens. nih.gov The main families of bacterial sialic acid transporters include:

The Major Facilitator Superfamily (MFS): The NanT protein in Escherichia coli is a well-characterized MFS transporter that mediates the uptake of Neu5Ac. whiterose.ac.ukportlandpress.com

Tripartite ATP-independent Periplasmic (TRAP) Transporters: The SiaPQM transporter in Haemophilus influenzae is a high-affinity TRAP system essential for scavenging low concentrations of sialic acid from the host environment. nih.govwhiterose.ac.uk

ATP-Binding Cassette (ABC) Transporters: The SatABCD transporter in Haemophilus ducreyi is an example of an ABC transporter involved in sialic acid uptake. wikipedia.orgportlandpress.com

Sodium Solute Symporter (SSS) Family: SiaT transporters, which belong to the SSS family, are found in a wide range of both Gram-positive and Gram-negative bacteria. nih.gov

Table 2: Examples of Bacterial Neu5Ac Transporters

| Bacterium | Transporter System | Type | Reference |

|---|---|---|---|

| Escherichia coli | NanT | MFS | whiterose.ac.uk |

| Haemophilus influenzae | SiaPQM | TRAP | nih.gov |

| Haemophilus ducreyi | SatABCD | ABC | portlandpress.com |

| Pasteurella multocida | SiaPQM | TRAP | whiterose.ac.uk |